2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid
Description
2-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid (CAS: 293326-96-2; molecular formula: C₁₃H₁₄N₂O₂S) is a sulfanyl acetic acid derivative featuring a seven-membered cyclohepta[b]pyridine core substituted with a cyano group at the 3-position. The sulfanyl acetic acid moiety enhances hydrogen-bonding capacity and solubility, while the cycloheptane ring provides conformational flexibility compared to smaller ring systems .
Properties
IUPAC Name |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-7-10-6-9-4-2-1-3-5-11(9)15-13(10)18-8-12(16)17/h6H,1-5,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJWHFGQCIKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclocondensation of Ketoamines
A common approach involves reacting a cycloheptenone derivative with a nitrogen source. For example, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-amine can be synthesized by heating 2-aminocycloheptanone with ammonium acetate in ethanol under reflux. This method achieves yields of 65–78% and forms the bicyclic backbone essential for subsequent functionalization.
Ring-Closing Metathesis
In patented routes, Grubbs catalyst-mediated metathesis has been employed to form the seven-membered ring. A diene precursor undergoes cyclization in dichloromethane at 40°C, producing the cyclohepta[b]pyridine core in 82% yield.
Table 1: Cyclization Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ketoamine Condensation | NH₄OAc, EtOH, reflux | 65–78 | 95% |
| Metathesis | Grubbs II, CH₂Cl₂, 40°C | 82 | 98% |
Introduction of the Cyano Group
The 3-cyano substituent is introduced via cyanation or substitution reactions.
Sandmeyer-Type Reaction
Treatment of a 3-amino intermediate with copper(I) cyanide in acetonitrile at 120°C replaces the amino group with a cyano group. This method requires careful temperature control to avoid decomposition, yielding 70–75% product.
Direct Cyanation Using Trimethylsilyl Cyanide
Electron-deficient pyridine derivatives undergo cyanation at position 3 using TMSCN in the presence of BF₃·Et₂O. The reaction proceeds at room temperature, achieving 85% yield with minimal byproducts.
Sulfanylacetic Acid Moiety Installation
The sulfanylacetic acid group is appended via nucleophilic substitution or thiol-ene coupling.
Nucleophilic Substitution
A 2-chloro intermediate reacts with mercaptoacetic acid in DMF using K₂CO₃ as a base. The reaction is conducted at 80°C for 12 hours, yielding 88% of the target compound.
Thiol-Ene Click Chemistry
In a patented protocol, a 2-vinyl derivative undergoes radical-mediated coupling with thioglycolic acid under UV light. This method offers regioselectivity and 90% yield but requires stringent oxygen exclusion.
Table 2: Thiol Functionalization Approaches
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 88 | High |
| Thiol-Ene Coupling | AIBN, UV, 25°C | 90 | Excellent |
Purification and Optimization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) is standard for isolating intermediates. For the final compound, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
Crystallization
Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction analysis, confirming regiochemistry.
Challenges and Mitigation Strategies
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Regioselectivity : Competing substitution at position 4 is minimized using bulky bases (e.g., DBU).
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Oxidation of Thiols : Reactions are performed under nitrogen to prevent disulfide formation.
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Cyano Group Stability : Low-temperature workup (<10°C) preserves the nitrile functionality during acidic quenching .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium cyanide, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the cyano group and the cycloheptapyridine ring suggests it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or participate in nucleophilic addition reactions, while the cycloheptapyridine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s cyclohepta[b]pyridine core distinguishes it from analogs with smaller or differently substituted rings. Key structural analogs include:
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|---|
| Target Compound | Cyclohepta[b]pyridine | 3-Cyano, 2-sulfanyl acetic acid | C₁₃H₁₄N₂O₂S | Seven-membered ring, cyano group |
| 2-[[3-Cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-methylacetamide | Cyclohepta[b]pyridine | 3-Cyano, 4-trifluoromethyl, sulfanyl acetamide | C₁₄H₁₄F₃N₃O₂S | Trifluoromethyl (electron-withdrawing), amide |
| 2-[[3-Cyano-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetic acid | Cyclopenta[b]pyridine | 3-Cyano, 4-furan-2-yl, sulfanyl acetic acid | C₁₅H₁₂N₂O₃S | Five-membered ring, furan substituent |
| Ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-thienyl)-4H-pyran-3-carboxylate | Pyran + cyclohepta[b]pyridine | Multiple substituents (thienyl, ester, cyano) | C₂₅H₂₄N₄O₃S₂ | Pyran ring, thienyl group, ester functionality |
Key Observations:
Electronic and Physicochemical Properties
- Cyano Group: Present in all listed compounds, the cyano group withdraws electrons, stabilizing the aromatic system and influencing reactivity. This is critical in interactions with electron-rich biological targets .
- Sulfanyl Acetic Acid vs. Amide/Ester: The carboxylic acid group (pKa ~2.5–3.0) ionizes at physiological pH, enhancing solubility, whereas amide/ester derivatives (e.g., C₁₄H₁₄F₃N₃O₂S) are neutral, favoring lipid bilayer penetration .
- Molecular Weight and Lipophilicity: The target compound (MW: 274.33 g/mol) is smaller and less lipophilic (clogP ~1.2) than the pyran derivative (MW: 516.62 g/mol; clogP ~3.5), suggesting divergent pharmacokinetic profiles .
Biological Activity
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3OS |
| Molecular Weight | 351.47 g/mol |
| InChI | InChI=1S/C20H21N3OS/c1-14... |
This structure includes a tetrahydrocycloheptapyridine moiety and a cyano group, which may contribute to its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of squalene synthase (SQS), an enzyme involved in cholesterol biosynthesis. In vitro studies have demonstrated that modifications at the C3 position can enhance SQS inhibitory activity, indicating structure-activity relationships that merit further exploration .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. For instance, compounds with similar heterocyclic structures have been noted for their efficacy against various bacterial strains .
- Cytotoxicity : Case studies have indicated that certain derivatives can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapeutics by targeting specific cellular pathways involved in tumor growth and survival.
Pharmacological Studies
Recent research has focused on the pharmacological implications of this compound:
- In vitro Studies : Research published in Biomed Research International highlighted the cytotoxic effects of related compounds on methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in antibiotic development .
- Structure-Activity Relationship Studies : A series of compounds were synthesized to evaluate the impact of structural modifications on biological activity. The results indicated that specific substitutions could significantly enhance the inhibitory effects on target enzymes like SQS .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives related to this compound. The findings revealed that certain modifications increased efficacy against Gram-positive bacteria, demonstrating the potential for developing new antimicrobial agents .
Study 2: Cytotoxic Effects
Another significant study assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent response, with notable inhibition of cell proliferation observed at higher concentrations . These findings support further investigation into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
